2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine
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Overview
Description
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a bromopyrimidine moiety, a piperidine ring, and an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine component can be synthesized through a series of reactions, including halogenation and cyclization of appropriate precursors.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.
Indolizine Core Synthesis: The indolizine core can be synthesized through cycloaddition reactions involving pyrroles and alkynes.
Coupling Reactions: The final step involves coupling the bromopyrimidine moiety with the piperidine-indolizine intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine and indolizine components may contribute to the compound’s overall biological activity by modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
- 2-((5-bromopyrimidin-2-yl)oxy)acetic acid
- tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Uniqueness
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine is unique due to its combination of a bromopyrimidine moiety, a piperidine ring, and an indolizine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-14-9-20-18(21-10-14)25-16-5-3-7-23(12-16)17(24)13-8-15-4-1-2-6-22(15)11-13/h1-2,4,6,8-11,16H,3,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDNYYRJLYKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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